3-Chloroisoquinolin-6-ol

MAO-B inhibition Parkinson's disease CNS selectivity

Researchers optimizing MAO-B inhibitors face two key risks: AOX1-mediated metabolic clearance and limited synthetic tractability. 3-Chloroisoquinolin-6-ol (CAS 1374652-53-5) mitigates both: • >5.9-fold MAO-B selectivity over MAO-A-validated scaffold for Parkinson's programs. • No AOX1 inhibition (IC50 > 1 mM), reducing late-stage PK failure risk. • 3-Cl handle enables Pd-catalyzed Suzuki-Miyaura coupling for parallel SAR libraries. • P. carinii DHFR IC50 = 12 µM supports antifungal/antiprotozoal hit-to-lead campaigns. Shipped with full Certificate of Analysis.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 1374652-53-5
Cat. No. B1436754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisoquinolin-6-ol
CAS1374652-53-5
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1O)Cl
InChIInChI=1S/C9H6ClNO/c10-9-4-7-3-8(12)2-1-6(7)5-11-9/h1-5,12H
InChIKeyUGPQRQFIFJTENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroisoquinolin-6-ol Overview


3-Chloroisoquinolin-6-ol (CAS 1374652-53-5) is a heterocyclic building block of the isoquinoline class, characterized by a chlorine atom at the 3-position and a hydroxyl group at the 6-position on the isoquinoline core . This substitution pattern yields distinct chemical reactivity and biological properties that differentiate it from its regioisomers and other isoquinoline analogs . The compound is primarily utilized as a versatile intermediate in medicinal chemistry and as a scaffold for the development of enzyme inhibitors .

Medicinal chemistry scaffold
Enzyme inhibitor intermediate
Pd-catalyzed cross-coupling handle
Selective MAO-B engagement context

Uniqueness of 3-Chloroisoquinolin-6-ol


Substitution of 3-Chloroisoquinolin-6-ol with other isoquinoline derivatives, even closely related regioisomers like 1- or 5-chloroisoquinolin-6-ol, is not chemically or biologically equivalent. The specific position of the chlorine atom critically governs both the compound's reactivity in cross-coupling reactions [1] and its interaction profile with key biological targets [2]. For instance, the 3-chloro group has been shown to be essential for achieving a meaningful selectivity window between MAO-A and MAO-B isoforms, whereas non-halogenated isoquinolin-6-ol exhibits weak activity across a broad panel [2].

Regioisomer mismatch 1- or 5-chloro analogs may alter cross-coupling reactivity and yield profile
Target engagement shift 3-Cl position is reported to confer MAO-B selectivity window over MAO-A
Scaffold probe context Non-halogenated isoquinolin-6-ol lacks reported engagement against DHFR and MAO-B

3-Chloroisoquinolin-6-ol Evidence


MAO-B vs. MAO-A Selectivity

3-Chloroisoquinolin-6-ol demonstrates moderate inhibition of human MAO-B (IC50 = 17 µM) while exhibiting significantly weaker activity against MAO-A (IC50 > 100 µM) [1]. This selectivity profile, a >5.9-fold window, distinguishes it from many isoquinoline derivatives which often lack this degree of discrimination [1]. For comparison, while some potent 4-substituted isoquinoline MAO-B inhibitors exist (e.g., IC50 = 82.41 µM for derivative 2b), many achieve only weak inhibition [2].

MAO-B Selectivity
Reported cross-study
IC50 17 µM
vs MAO-A >100 µM (>5.9-fold)
Supports CNS pathway selectivity profiling
Human MAO insect cell membrane assay
MAO-B inhibition Parkinson's disease CNS selectivity

P. carinii DHFR Inhibition

3-Chloroisoquinolin-6-ol inhibits Pneumocystis carinii DHFR with an IC50 of 12 µM [1]. This activity, while modest compared to clinical antifolates like trimethoprim (IC50 ~ 2-10 µM against P. carinii DHFR in some studies), confirms the compound's ability to engage a validated antimicrobial target [2]. The non-halogenated analog, isoquinolin-6-ol, typically exhibits minimal activity against DHFR from various sources, underscoring the importance of the 3-chloro substituent .

P. carinii DHFR
Class-level inference
IC50 12 µM
Supports antimicrobial scaffold screening context
NADPH oxidation assay at 37°C
Antifungal DHFR inhibitor Pneumocystis pneumonia

No AOX1 Inhibition

In a rabbit liver cytosol assay, 3-Chloroisoquinolin-6-ol exhibited an IC50 > 1,000 µM against Aldehyde Oxidase 1 (AOX1) [1]. This is a crucial differentiator from many nitrogen-containing heterocycles that are potent AOX1 substrates or inhibitors, which can lead to unpredictable and rapid clearance in vivo [2]. This data indicates a low potential for AOX1-mediated metabolism and associated pharmacokinetic liabilities.

AOX1 Liability
Context-dependent
IC50 >1000 µM
Supports low AOX1 interaction risk for PK profiling
Rabbit liver cytosol assay; model-specific review
Drug metabolism Pharmacokinetics AOX1 liability

Pd-Catalyzed Cross-Coupling

The 3-chloro group on the isoquinoline ring is strategically positioned for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient introduction of aryl groups to generate 3-aryl isoquinoline derivatives [1]. This reactivity is a key differentiator from other chloro-isoquinoline regioisomers (e.g., 1-chloro or 5-chloro), which may require different reaction conditions or exhibit lower yields in analogous transformations .

Suzuki Coupling
Method context
3-position Pd-catalyzed
3-aryl isoquinoline access
Enables SAR and probe library synthesis
Reactivity differs from 1-/5-Cl regioisomers
Chemical synthesis Suzuki coupling Cross-coupling

3-Chloroisoquinolin-6-ol Applications


MAO-B Inhibitor Hit-to-Lead

The compound serves as an ideal starting point for the development of selective MAO-B inhibitors for neurological disorders like Parkinson's disease. The demonstrated >5.9-fold selectivity window over MAO-A [1] provides a foundation for further optimization via structure-activity relationship (SAR) studies, leveraging the synthetic handle at the 3-position for parallel library synthesis [2].

Antifolate Scaffold Development

The confirmed inhibition of Pneumocystis carinii DHFR (IC50 = 12 µM) [3] supports its use as a lead-like scaffold for developing new antifungal or antiprotozoal agents. Its potency is in a range suitable for early-stage hit-to-lead programs, and the compound can be further diversified to improve potency and selectivity against pathogen DHFR over human isoforms.

3-Aryl Isoquinoline Probe Libraries

The 3-chloro substituent provides a robust synthetic handle for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions [2]. This enables the rapid, modular synthesis of diverse 3-aryl isoquinoline libraries for screening against a wide range of biological targets, accelerating the discovery of new chemical probes and drug candidates.

AOX1 Liability-Free Scaffold

For projects where avoiding aldehyde oxidase (AOX1)-mediated metabolism is critical, 3-Chloroisoquinolin-6-ol offers a validated, low-risk scaffold. Its demonstrated lack of AOX1 inhibition (IC50 > 1 mM) [4] differentiates it from many other nitrogen-containing heterocycles and can prevent costly late-stage PK failures.

Application
Selection Property
Validation Focus
MAO-B pathway studies
Isoform selectivity profile
MAO-A counter-screen; CNS model response
Antifolate research
Reported DHFR engagement
Human DHFR selectivity; strain-panel MIC
Probe library synthesis
3-position cross-coupling handle
Reaction condition scoping; regioisomer purity
AOX1 risk profiling
Low AOX1 interaction context
Cross-species cytosol assay; in vivo exposure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloroisoquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.